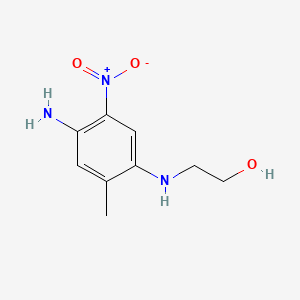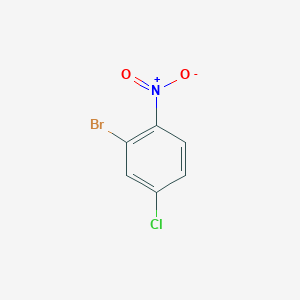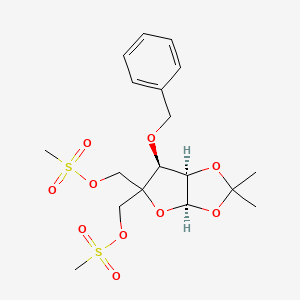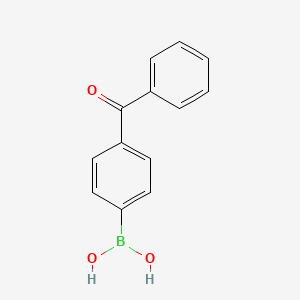
4-苯甲酰基苯硼酸
描述
4-Benzoylphenylboronic acid, also known as 4-BPA, is an organic compound with the chemical formula C7H7BO2. It is a colorless solid that is used in a variety of applications, including as a reagent in organic synthesis and as a catalyst in various chemical reactions. 4-BPA is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic materials. Additionally, 4-BPA has been studied for its potential use in scientific research applications.
科学研究应用
富含顺式二醇分子的富集
苯硼酸(PBA),例如 4-苯甲酰基苯硼酸,可以被功能化成聚合物,以创建硼酸酯亲和材料(BAMs)。 这些 BAMs 对含有顺式二醇的分子表现出高选择性,使其在分离、传感、成像、诊断和药物递送领域发挥作用 .
有机聚合物的合成
4-苯甲酰基苯硼酸可用于合成对含有顺式二醇的分子具有超高选择性的 PBA 功能化有机聚合物。 这些聚合物对含有顺式二醇的分子表现出超高选择性 .
传感应用
硼酸,包括 4-苯甲酰基苯硼酸,由于其与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,在各种传感应用中得到越来越多的应用 .
Pd 催化的区域选择性交叉偶联反应
4-苯甲酰基苯硼酸可用作 Pd 催化的区域选择性交叉偶联反应的反应物 .
9-芳基嘌呤的合成
4-苯甲酰基苯硼酸可用于合成 9-芳基嘌呤,这是一类新型的肠道病毒抑制剂 .
铃木交叉偶联
安全和危害
未来方向
Boronic acids, including 4-Benzoylphenylboronic acid, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases, leading to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection .
作用机制
Target of Action
4-Benzoylphenylboronic acid is a chemical compound used in proteomics research
Mode of Action
It is known to be a reactant for pd-catalyzed regioselective cross-coupling reactions . This suggests that it may interact with its targets through a mechanism involving cross-coupling reactions.
Biochemical Pathways
It has been used in the synthesis of 9-arylpurines, which are a novel class of Enterovirus inhibitors . This suggests that it may play a role in the biochemical pathways related to viral replication or inhibition.
Result of Action
As it is used in the synthesis of 9-arylpurines, a novel class of Enterovirus inhibitors , it may have an inhibitory effect on viral replication at the molecular and cellular levels.
生化分析
Biochemical Properties
4-Benzoylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, facilitating the formation of carbon-carbon bonds. This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, making it a valuable tool in the study of enzyme-substrate interactions and protein-ligand binding.
Cellular Effects
4-Benzoylphenylboronic acid has been shown to influence various cellular processes. It can act as a photoaffinity labeling agent, allowing researchers to study protein interactions and cellular localization . This compound can affect cell signaling pathways by modifying the activity of specific proteins and enzymes involved in these pathways. Additionally, 4-Benzoylphenylboronic acid can impact gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes, leading to changes in cellular function and behavior.
Molecular Mechanism
The molecular mechanism of 4-Benzoylphenylboronic acid involves its ability to form covalent bonds with target biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For example, in palladium-catalyzed cross-coupling reactions, 4-Benzoylphenylboronic acid acts as a substrate, forming a complex with the palladium catalyst and facilitating the transfer of functional groups between molecules. This mechanism is essential for the synthesis of various organic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Benzoylphenylboronic acid can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions Long-term studies have shown that 4-Benzoylphenylboronic acid can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity
Dosage Effects in Animal Models
The effects of 4-Benzoylphenylboronic acid in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 4-Benzoylphenylboronic acid can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
4-Benzoylphenylboronic acid is involved in several metabolic pathways, particularly those related to the synthesis and degradation of organic molecules . It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites. The compound’s ability to form covalent bonds with biomolecules allows it to participate in complex biochemical reactions, making it a valuable tool for studying metabolic pathways and enzyme kinetics.
Transport and Distribution
Within cells and tissues, 4-Benzoylphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of 4-Benzoylphenylboronic acid within tissues is influenced by factors such as its chemical properties and the presence of binding partners, which can affect its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-Benzoylphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications These interactions direct the compound to specific organelles or compartments within the cell, where it can perform its biochemical functions For example, 4-Benzoylphenylboronic acid may be localized to the cytoplasm or mitochondria, depending on the presence of specific targeting sequences or modifications
属性
IUPAC Name |
(4-benzoylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMIVCCXDVRXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400697 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268218-94-6 | |
| Record name | 4-Benzoylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-benzoylphenylboronic acid in the development of BODIPY-based fluorescent probes for peroxisome function?
A1: The abstract highlights that 4-benzoylphenylboronic acid was chosen as a pro-photoaffinity labeling residue and successfully coupled with iodo-BODIPY []. This suggests that the compound is not the primary target of investigation but rather serves as a modifiable handle on the BODIPY core. Photoaffinity labeling utilizes a photo-reactive group, which in this case likely originates from the 4-benzoylphenylboronic acid moiety upon light activation. This allows the BODIPY probe to covalently bind to nearby molecules within the peroxisome, enabling further studies on localization and potential interactions with peroxisomal components.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


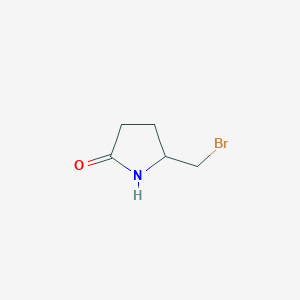
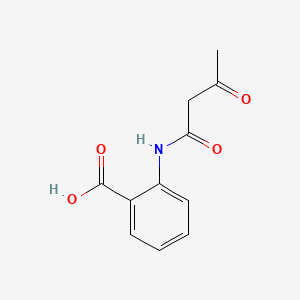
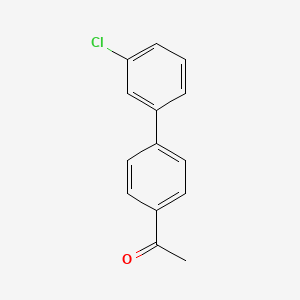

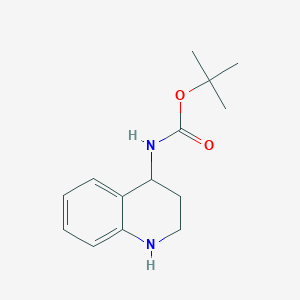

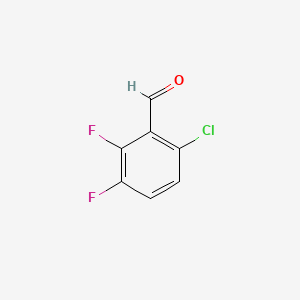
![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
